![molecular formula C8H6BrN3 B599631 3-(4-Bromophenyl)-1H-[1,2,4]triazole CAS No. 118863-62-0](/img/structure/B599631.png)

3-(4-Bromophenyl)-1H-[1,2,4]triazole

Overview

Description

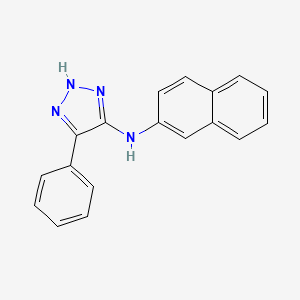

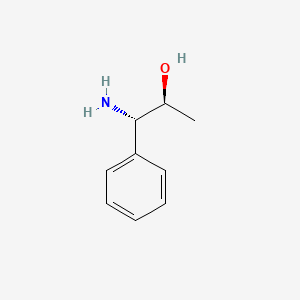

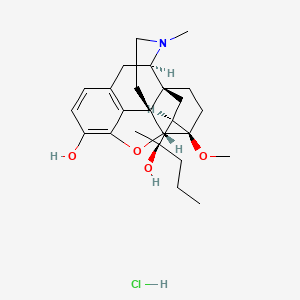

“3-(4-Bromophenyl)-1H-[1,2,4]triazole” is a chemical compound with the CAS Number: 118863-62-0. It has a molecular weight of 224.06 . The IUPAC name for this compound is 3-(4-bromophenyl)-1H-1,2,4-triazole .

Molecular Structure Analysis

The InChI Code for “3-(4-Bromophenyl)-1H-[1,2,4]triazole” is 1S/C8H6BrN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) . This indicates that the compound has a planar structure .Physical And Chemical Properties Analysis

“3-(4-Bromophenyl)-1H-[1,2,4]triazole” is a solid at room temperature . The storage temperature for this compound is recommended to be at room temperature .Scientific Research Applications

Pharmaceutical Chemistry

1,2,4-Triazoles have important applications in pharmaceutical chemistry . They are used as core molecules for the design and synthesis of many medicinal compounds . They possess a broad spectrum of therapeutically interesting drug candidates such as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic and antimigraine agents .

Green Chemistry

1,2,4-Triazoles are also developed in the field of green chemistry . Nonconventional “green” sources for chemical reactions include microwave, mechanical mixing, visible light, and ultrasound .

Antifungal Agents

The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, and voriconazole, which are antifungal agents .

Antiviral Agents

Ribavirin, which incorporates the 1,2,4-triazole core, is used as an antiviral agent .

Antidepressant Agents

Trazodone, which incorporates the 1,2,4-triazole core, is used as an antidepressant .

Antitumoral Agents

Letrozole and anastrozole, which incorporate the 1,2,4-triazole core, are used as antitumoral agents .

Regulation of Inflammatory Diseases

The synthesized compound “3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one” is a promising compound for different biomedical applications, and, in particular, for the regulation of inflammatory diseases .

Diabetes Management

The 1,2,3-triazole-1,3,4-thiadiazole hybrids synthesized using a copper-catalyzed one-pot azidation/click assembly approach show potential as novel -glucosidase inhibitors for oral diabetes management .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 3-(4-Bromophenyl)-1H-[1,2,4]triazole, are often enzymes or receptors involved in critical biological processes . For instance, some triazole compounds have been reported to inhibit bacterial type II topoisomerases , which play a crucial role in DNA replication and transcription.

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

It is known that triazole compounds can affect various biological pathways depending on their specific targets . For instance, if the target is a bacterial type II topoisomerase, the compound could disrupt DNA replication and transcription .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Triazole compounds are known to exhibit a broad range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of the compound .

properties

IUPAC Name |

5-(4-bromophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSPWQRTWATLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677593 | |

| Record name | 5-(4-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1H-[1,2,4]triazole | |

CAS RN |

118863-62-0 | |

| Record name | 5-(4-Bromophenyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118863-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

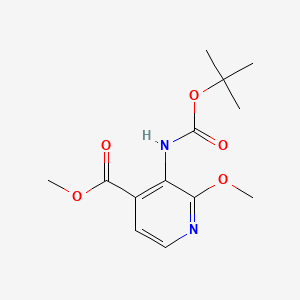

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/no-structure.png)